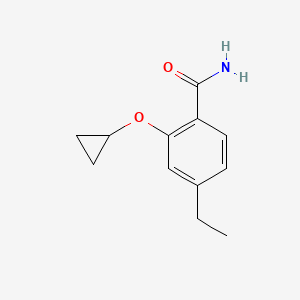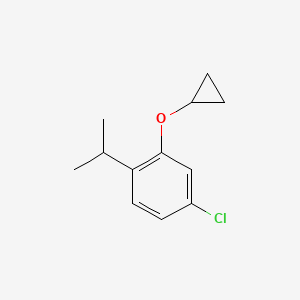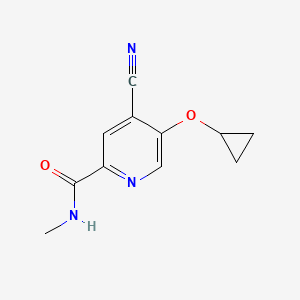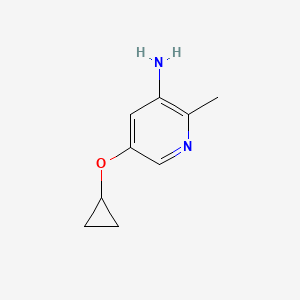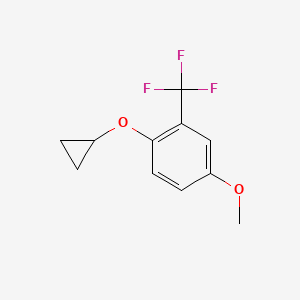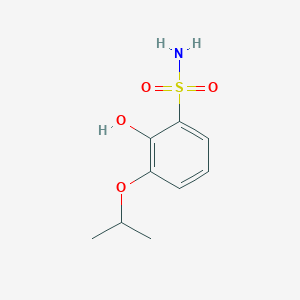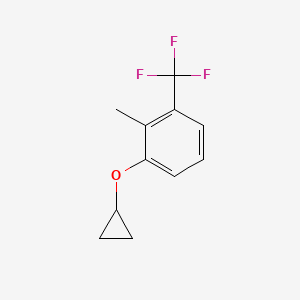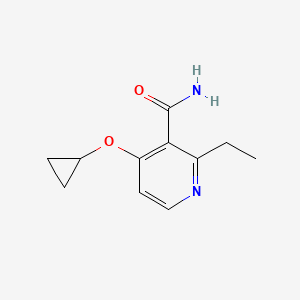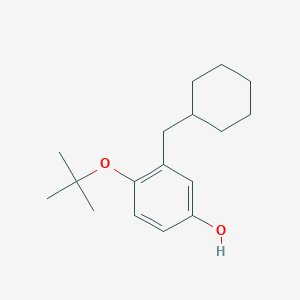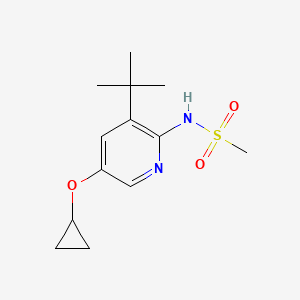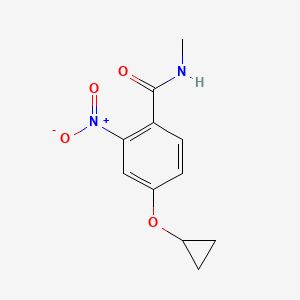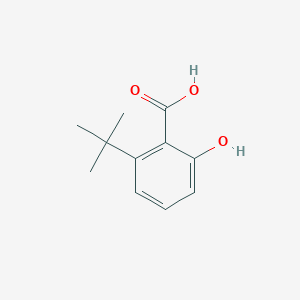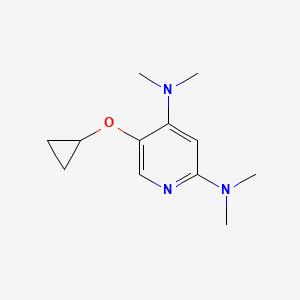
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,4-diamine as the core structure.
Cyclopropoxy Substitution:
Tetramethylation: The tetramethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine include:
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has a similar structure but with carboxamide groups instead of diamine.
5-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxylate: Another related compound with carboxylate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-N,2-N,4-N,4-N-tetramethylpyridine-2,4-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)10-7-12(15(3)4)13-8-11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
XDPIEVBLTNCXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC=C1OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



